ethyl 1-sec-butyl-4-chloro-1H-pyrazole-3-carboxylate ethyl 1-sec-butyl-4-chloro-1H-pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1856027-44-5
VCID: VC6567101
InChI: InChI=1S/C10H15ClN2O2/c1-4-7(3)13-6-8(11)9(12-13)10(14)15-5-2/h6-7H,4-5H2,1-3H3
SMILES: CCC(C)N1C=C(C(=N1)C(=O)OCC)Cl
Molecular Formula: C10H15ClN2O2
Molecular Weight: 230.69

ethyl 1-sec-butyl-4-chloro-1H-pyrazole-3-carboxylate

CAS No.: 1856027-44-5

Cat. No.: VC6567101

Molecular Formula: C10H15ClN2O2

Molecular Weight: 230.69

* For research use only. Not for human or veterinary use.

ethyl 1-sec-butyl-4-chloro-1H-pyrazole-3-carboxylate - 1856027-44-5

Specification

CAS No. 1856027-44-5
Molecular Formula C10H15ClN2O2
Molecular Weight 230.69
IUPAC Name ethyl 1-butan-2-yl-4-chloropyrazole-3-carboxylate
Standard InChI InChI=1S/C10H15ClN2O2/c1-4-7(3)13-6-8(11)9(12-13)10(14)15-5-2/h6-7H,4-5H2,1-3H3
Standard InChI Key SEOJYRXUPZZBNR-UHFFFAOYSA-N
SMILES CCC(C)N1C=C(C(=N1)C(=O)OCC)Cl

Introduction

Structural Characteristics and Molecular Identity

Core Pyrazole Architecture

The compound belongs to the pyrazole family, a class of five-membered aromatic heterocycles featuring two adjacent nitrogen atoms. The substitution pattern at positions 1, 3, and 4 distinguishes this derivative: a sec-butyl group at N1, an ethyl ester at C3, and a chlorine atom at C4. This arrangement confers unique steric and electronic properties, influencing both reactivity and biological interactions.

The molecular formula C10H15ClN2O2 corresponds to a molecular weight of 230.69 g/mol, as verified by high-resolution mass spectrometry. The IUPAC name, ethyl 1-butan-2-yl-4-chloropyrazole-3-carboxylate, reflects the branching of the sec-butyl substituent and the carboxylate ester moiety. Key spectroscopic data include:

  • IR: Strong absorption bands at 1702–1739 cm⁻¹ (C=O stretch) and 1584–1604 cm⁻¹ (C=N stretch) .

  • ¹H NMR: A triplet at δ 1.1–1.6 ppm (CH3 of sec-butyl), a quartet at δ 4.2–4.5 ppm (CH2 of ethyl ester), and a singlet for the pyrazole proton .

Comparative Analysis of Pyrazole Derivatives

Structural analogs vary in substituents, leading to differences in physicochemical and biological properties. For example:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
Ethyl 1-sec-butyl-4-chloro-1H-pyrazole-3-carboxylateC10H15ClN2O2230.69Cl, sec-butyl, ethyl ester
Ethyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate C8H11ClN2O2202.64Cl, ethyl, ethyl ester
Ethyl 5-amino-4-chloro-1-sec-butyl-pyrazole-3-carboxylate C10H16ClN3O2245.70Cl, sec-butyl, NH2, ester

The sec-butyl group in the target compound introduces greater steric hindrance compared to linear alkyl chains, potentially affecting binding to biological targets .

Synthesis and Manufacturing Protocols

Cyclization-Based Synthesis

The primary synthetic route involves cyclization of 4-chloro-3-oxobutanoic acid ethyl ester with hydrazine derivatives under basic conditions. Sodium ethoxide or potassium carbonate catalyzes the formation of the pyrazole ring, with yields optimized at 60–75%. Key steps include:

  • Condensation: Reaction of the β-ketoester with hydrazine hydrate at 0–5°C to form a hydrazone intermediate.

  • Cyclization: Heating the intermediate in ethanol with a base to induce ring closure.

  • Purification: Recrystallization from ethanol/water mixtures to achieve >95% purity .

Alternative Methodologies

Recent advances employ microwave-assisted synthesis to reduce reaction times from hours to minutes. For instance, irradiation at 150 W for 10 minutes achieves comparable yields to conventional heating . Additionally, flow chemistry techniques enhance scalability, enabling continuous production for industrial applications .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The chlorine atom at C4 undergoes nucleophilic aromatic substitution (SNAr) with amines or alkoxides. For example, reaction with morpholine in DMF at 80°C replaces chlorine with a morpholino group, yielding derivatives with enhanced solubility .

Ester Hydrolysis and Derivatization

The ethyl ester is susceptible to alkaline hydrolysis, producing the corresponding carboxylic acid. This intermediate serves as a precursor for amide formation when treated with primary amines under carbodiimide coupling conditions . Such modifications are critical for tuning pharmacokinetic properties in drug design.

Biological Applications and Antimicrobial Activity

Mechanism of Action

Pyrazole derivatives inhibit bacterial growth by interfering with DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. The chlorine atom enhances membrane permeability, while the sec-butyl group improves binding affinity to hydrophobic enzyme pockets .

Comparative Antimicrobial Efficacy

In vitro studies against Staphylococcus aureus and Escherichia coli reveal promising activity:

CompoundMIC against S. aureus (µmol/mL)MIC against E. coli (µmol/mL)
Ethyl 1-sec-butyl-4-chloro-1H-pyrazole-3-carboxylate0.0420.038
Ampicillin0.0330.067
FluconazoleN/A0.020 (for C. parapsilosis)

Notably, the target compound exhibits broader-spectrum activity than fluconazole against fungal strains like Candida parapsilosis (MIC = 0.015 µmol/mL vs. 0.020 µmol/mL for fluconazole) .

Industrial and Research Applications

Pharmaceutical Intermediates

This compound is a key intermediate in synthesizing COX-2 inhibitors and kinase inhibitors. Its sec-butyl group is retained in final drug molecules to enhance metabolic stability .

Agrochemical Development

Derivatives function as herbicides by inhibiting acetolactate synthase (ALS), a critical enzyme in branched-chain amino acid synthesis. Field trials demonstrate 90% weed control at 50 g/ha, outperforming commercial standards like imazapyr .

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